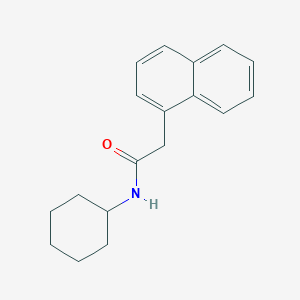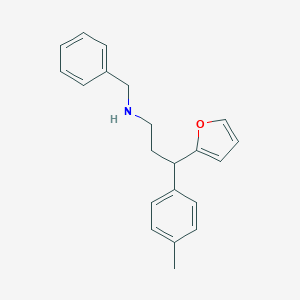![molecular formula C20H20Cl2N2O3 B458879 2-(2,4-dichlorophenoxy)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide](/img/structure/B458879.png)
2-(2,4-dichlorophenoxy)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide is an organic compound with a complex structure, featuring both aromatic and heterocyclic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 4-(1-piperidinylcarbonyl)aniline under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine or potassium carbonate to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A related compound used as a herbicide.
2-(2,4-dichlorophenoxy)propionic acid: Another herbicidal compound with similar structural features.
4-(2,4-dichlorophenoxy)butyric acid: Used in agricultural applications for weed control.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties
特性
分子式 |
C20H20Cl2N2O3 |
|---|---|
分子量 |
407.3g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C20H20Cl2N2O3/c21-15-6-9-18(17(22)12-15)27-13-19(25)23-16-7-4-14(5-8-16)20(26)24-10-2-1-3-11-24/h4-9,12H,1-3,10-11,13H2,(H,23,25) |
InChIキー |
SDDQLVQPVSCDHW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-hexylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B458798.png)
![Ethyl 4-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B458800.png)
![13-[(4-bromophenyl)methylsulfanyl]-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B458801.png)
![2,4-bis(butylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B458804.png)
acetate](/img/structure/B458805.png)
![ETHYL 5-({[2-({[5-(ETHOXYCARBONYL)FURAN-2-YL]METHYL}SULFANYL)-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOL-4-YL]SULFANYL}METHYL)FURAN-2-CARBOXYLATE](/img/structure/B458807.png)

![3-[2-(2-Methoxyanilino)-1,3-thiazol-4-yl]-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B458810.png)
![N-[(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)acetyl]-N'-(3-methylphenyl)thiourea](/img/structure/B458811.png)
![N-butyl-N,4,4-trimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B458816.png)
![4,4-dimethyl-8-(2-methylpropyl)-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B458817.png)
![8-(Furan-2-yl)-N-(2-phenylethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B458818.png)
![8-Benzyl-3,3-dimethyl-6-(4-pentanoylpiperazin-1-yl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B458819.png)
